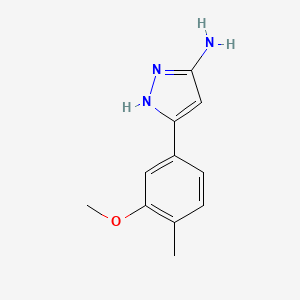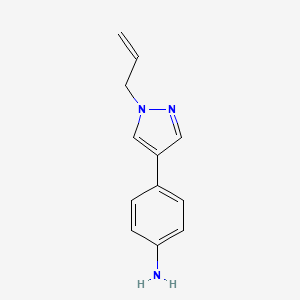
4-(1-Allyl-1h-pyrazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Allyl-1h-pyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Allyl-1h-pyrazol-4-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the allyl and aniline groups. One common method is the cycloaddition reaction of an alkyne with a hydrazine derivative to form the pyrazole ring. The allyl group can be introduced via an allylation reaction, and the aniline group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
4-(1-Allyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
4-(1-Allyl-1h-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(1-Allyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The aniline group can undergo electrophilic aromatic substitution, affecting its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
4-(1H-Pyrazol-4-yl)aniline: Similar structure but lacks the allyl group.
4-(1-Methyl-1H-pyrazol-4-yl)aniline: Similar structure but has a methyl group instead of an allyl group.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Contains multiple pyrazole rings and a methyl group.
Uniqueness
4-(1-Allyl-1h-pyrazol-4-yl)aniline is unique due to the presence of the allyl group, which can enhance its reactivity and binding properties. This makes it a valuable compound in various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
4-(1-prop-2-enylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H13N3/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h2-6,8-9H,1,7,13H2 |
InChIキー |
PVHBMJJZMLTJPU-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=C(C=N1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




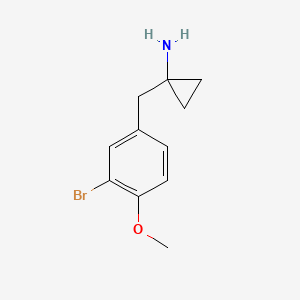

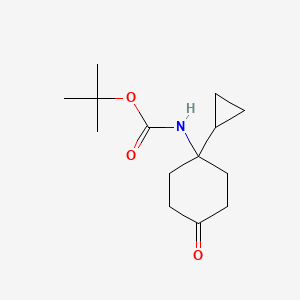



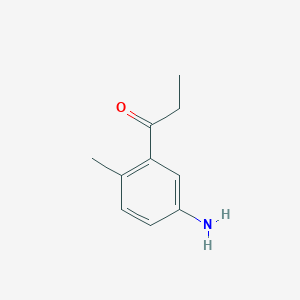
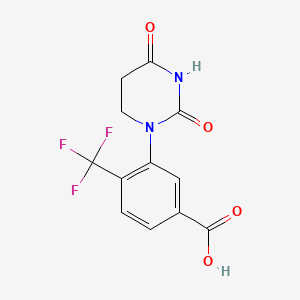
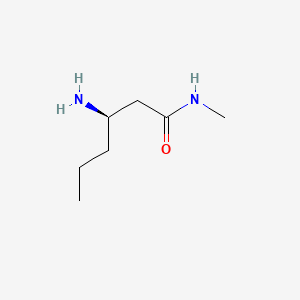
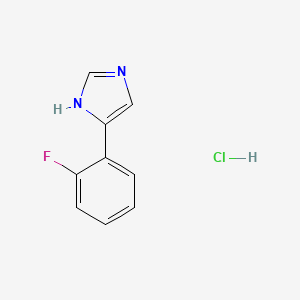
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
